molecular formula C11H13ClO3 B15319171 Methyl 3-(4-chloro-2-methylphenyl)-2-hydroxypropanoate

Methyl 3-(4-chloro-2-methylphenyl)-2-hydroxypropanoate

Cat. No.: B15319171
M. Wt: 228.67 g/mol
InChI Key: CPILUSZSRMFROW-UHFFFAOYSA-N
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Description

Methyl 3-(4-chloro-2-methylphenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of hydroxy esters It is characterized by the presence of a chloro-substituted aromatic ring and a hydroxypropanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-chloro-2-methylphenyl)-2-hydroxypropanoate typically involves the esterification of 3-(4-chloro-2-methylphenyl)-2-hydroxypropanoic acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-chloro-2-methylphenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: 3-(4-chloro-2-methylphenyl)-2-oxopropanoate.

    Reduction: Methyl 3-(4-chloro-2-methylphenyl)-2-hydroxypropanol.

    Substitution: Methyl 3-(4-methoxy-2-methylphenyl)-2-hydroxypropanoate.

Scientific Research Applications

Methyl 3-(4-chloro-2-methylphenyl)-2-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(4-chloro-2-methylphenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The chloro-substituted aromatic ring can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-chloro-2-methylphenyl)-2-oxopropanoate
  • Methyl 3-(4-methoxy-2-methylphenyl)-2-hydroxypropanoate
  • Methyl 3-(4-chloro-2-methylphenyl)-2-hydroxypropanol

Uniqueness

Methyl 3-(4-chloro-2-methylphenyl)-2-hydroxypropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H13ClO3

Molecular Weight

228.67 g/mol

IUPAC Name

methyl 3-(4-chloro-2-methylphenyl)-2-hydroxypropanoate

InChI

InChI=1S/C11H13ClO3/c1-7-5-9(12)4-3-8(7)6-10(13)11(14)15-2/h3-5,10,13H,6H2,1-2H3

InChI Key

CPILUSZSRMFROW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)CC(C(=O)OC)O

Origin of Product

United States

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